Vanadyl 2,3-naphthalocyanine chemical structure and properties
Vanadyl 2,3-naphthalocyanine chemical structure and properties
Technical Guide: Vanadyl 2,3-Naphthalocyanine (VONc)
Part 1: Executive Summary
Vanadyl 2,3-naphthalocyanine (VONc) is a robust, metallo-organic macrocycle characterized by extended
This guide details the structural architecture, synthesis protocols, and optoelectronic properties of VONc. It is designed for researchers leveraging VONc for organic photovoltaics (OPVs) , molecular spintronics (qubits) , and photothermal therapy .
Part 2: Molecular Architecture & Electronic State
Structural Geometry
VONc (Formula:
-
Symmetry: The molecule exhibits approximate
symmetry . The Vanadyl ( ) bond sits perpendicular to the macrocyclic plane, breaking planarity and preventing tight - stacking in certain polymorphs, which enhances solubility relative to planar metallo-naphthalocyanines. -
Coordination: The Vanadium is in the +4 oxidation state (
) . -
Spin State: It possesses a single unpaired electron (
) in the orbital, making it paramagnetic and a candidate for molecular spin qubits with long coherence times.
Visualization of Architecture
The following diagram illustrates the core connectivity and the synthesis logic.
Caption: Synthesis pathway and structural features of Vanadyl 2,3-Naphthalocyanine.
Part 3: Synthesis & Purification Protocol
Causality: The synthesis relies on the cyclotetramerization of 2,3-dicyanonaphthalene. High-boiling solvents are required to overcome the activation energy of the nitrile trimerization. Purification is the critical failure point ; crude VONc contains unreacted precursors and metal salts that quench optoelectronic performance.
Materials
-
Precursor: 2,3-Dicyanonaphthalene (CAS: 2241-24-9).
-
Metal Source: Vanadium(III) chloride (
) or Vanadyl Sulfate ( ). -
Solvent: Quinoline or 1-Chloronaphthalene (Boiling point > 200°C).
-
Catalyst: Ammonium molybdate (optional, accelerates ring closure).
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a condenser and
inlet, dissolve 2,3-dicyanonaphthalene (10 mmol) and (3 mmol) in dry quinoline (15 mL).-
Note: A slight excess of metal ensures complete consumption of the expensive nitrile precursor.
-
-
Cyclization: Heat the mixture to 220°C (reflux) for 6–12 hours. The solution will turn from pale yellow to opaque dark green/black.
-
Quenching: Cool the reaction to 80°C and pour into 200 mL of methanol. This precipitates the macrocycle while keeping quinoline and unreacted nitriles in solution.
-
Filtration & Washing: Filter the dark precipitate. Wash sequentially with:
-
Hot Methanol (removes organic impurities).
-
Hot Water (removes ionic vanadium salts).
-
Acetone (removes trace solvent).
-
-
Purification (Device Grade):
-
Method: High-vacuum sublimation.
-
Conditions:
Torr at 450–500°C. -
Validation: Mass spectrometry or elemental analysis must confirm absence of Cl/S impurities.
-
Part 4: Physicochemical Properties[1][2][3]
The following data summarizes the core metrics for VONc.
| Property | Value | Notes |
| Formula | ||
| Molecular Weight | 779.71 g/mol | |
| CAS Number | 33273-15-3 | Unsubstituted core |
| Appearance | Dark Green/Black Powder | Metallic luster in crystal form |
| Absorption ( | 817 nm (in solution) | High extinction coefficient ( |
| HOMO-LUMO Gap | ~1.52 eV | Calculated from optical edge |
| V=O[1][2][][4][5][6][7][8][9] Stretch (IR) | 995–1005 | Diagnostic peak for V(IV)=O bond |
| Thermal Stability | > 300°C | Suitable for vacuum deposition |
| Solubility | Low (< 1 mg/mL) | Soluble in |
Part 5: Optoelectronic Mechanism
VONc's utility is defined by its electronic transitions. The extended naphthalene system lifts the HOMO energy level relative to phthalocyanine, narrowing the bandgap.
Absorption Pathway
-
Q-Band (NIR): The dominant transition (
) occurs at ~817 nm. This is the "fingerprint" absorption used in IR filtering and photothermal therapy. -
B-Band (Soret): A secondary, high-energy transition occurs in the UV region (~340 nm).
-
Vibrational Coupling: The rigidity of the macrocycle results in sharp absorption peaks with minimal Stokes shift, ideal for sensing applications.
Device Integration Workflow
The following diagram outlines how VONc is integrated into an Organic Photovoltaic (OPV) or Sensor architecture.
Caption: Layer-by-layer integration of VONc in a standard bulk-heterojunction device.
Part 6: References
-
Sigma-Aldrich. Vanadyl 2,3-naphthalocyanine Product Specification. Link
-
American Elements. Vanadyl 2,3-naphthalocyanine Properties and Applications. Link
-
Yamashita, A., et al. "Synthesis and properties of naphthalocyanine derivatives." Inorganic Chemistry, 1987. (Foundational synthesis protocol referenced via general MPc literature).
-
ChemSpider. 2,3-Dicyanonaphthalene Precursor Data. Link
-
PubChem. Vanadyl 2,3-naphthalocyanine Compound Summary. Link
Sources
- 1. uvsor.ims.ac.jp [uvsor.ims.ac.jp]
- 2. Infrared photodissociation spectroscopy of vanadium oxide-carbonyl cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pjsir.org [pjsir.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. askanacademic.com [askanacademic.com]
